Zinc dithiophosphate

Descripción general

Descripción

Zinc dithiophosphate appears as a dark-colored viscous liquid with a mild odor. Insoluble in water and slightly less dense than water. Contact may moderately irritate skin, eyes, and mucous membranes, and cause dizziness, nausea and loss of consciousness. Used to make other chemicals and is a marine pollutant.

Aplicaciones Científicas De Investigación

Lubricant Additive Properties

Anti-Wear and Friction Reduction:

ZDDP is renowned for its anti-wear properties, making it a critical component in motor oils, hydraulic fluids, and greases. It forms protective tribofilms on metal surfaces during lubrication, significantly reducing friction and wear under extreme pressure conditions. Research shows that ZDDP can create tribofilms up to 200 nm thick, which enhances the longevity of mechanical components .

Synergistic Effects with Other Additives:

Recent studies have demonstrated that ZDDP exhibits synergistic effects when combined with phosphonium-alkylphosphate ionic liquids. This combination leads to enhanced friction and wear reduction, attributed to the formation of new compounds at the fluid interface, resulting in improved mechanical properties .

Thermal Stability and Decomposition:

The thermal stability of ZDDP is crucial for its performance in high-temperature applications. Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have provided insights into the thermal decomposition pathways of ZDDP, indicating that its stability can be influenced by temperature and the presence of other additives .

Environmental Considerations

Ash Content and Environmental Impact:

One of the drawbacks of traditional ZDDP formulations is the ash content produced when lubricants are burned. This has led to research into ashless alternatives that maintain similar anti-wear properties without contributing to environmental pollution. Experimental analyses have shown that while ashless dithiophosphates offer slightly inferior anti-wear performance compared to ZDDP, they can be effective replacements under certain conditions .

Case Studies

Case Study 1: Performance in Engine Oils

A study evaluated the effectiveness of ZDDP in various commercially available motor oils using inductively coupled plasma atomic emission spectroscopy (ICP-AES) and neutron activation analysis (NAA). Results indicated that ZDDP concentrations directly correlate with improved wear resistance and oxidation stability in engine oils .

Case Study 2: Replenishment in Used Oils

Research focused on replenishing ZDDP in used oils demonstrated that adding ZDDP can restore tribological performance significantly. The study highlighted how varying concentrations of ZDDP affect tribofilm formation, with lower concentrations yielding shorter phosphate chains and higher concentrations resulting in thicker films .

Propiedades

Número CAS |

19210-06-1 |

|---|---|

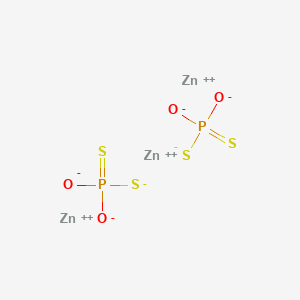

Fórmula molecular |

O4P2S4Zn3 |

Peso molecular |

450.4 g/mol |

Nombre IUPAC |

trizinc;dioxido-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2H3O2PS2.3Zn/c2*1-3(2,4)5;;;/h2*(H3,1,2,4,5);;;/q;;3*+2/p-6 |

Clave InChI |

WMYJOZQKDZZHAC-UHFFFAOYSA-H |

SMILES |

[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |

SMILES canónico |

[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |

Key on ui other cas no. |

19210-06-1 |

Descripción física |

Zinc dithiophosphate appears as a dark-colored viscous liquid with a mild odor. Insoluble in water and slightly less dense than water. Contact may moderately irritate skin, eyes, and mucous membranes, and cause dizziness, nausea and loss of consciousness. Used to make other chemicals and is a marine pollutant. |

Números CAS relacionados |

15834-33-0 (Parent) |

Sinónimos |

dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.